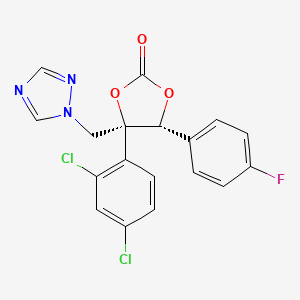
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxolane ring, dichlorophenyl, fluorophenyl, and triazolylmethyl groups. Its stereochemistry is defined by the (4S,5R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves multiple steps, including the formation of the dioxolane ring and the introduction of the dichlorophenyl, fluorophenyl, and triazolylmethyl groups. The synthetic route typically starts with the preparation of the dioxolane ring, followed by the sequential addition of the other functional groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is unique due to its specific functional groups and stereochemistry. Similar compounds include other dioxolane derivatives and triazole-containing molecules, but the presence of the dichlorophenyl and fluorophenyl groups in this compound provides distinct chemical and biological properties.
Biological Activity
The compound 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a derivative of the 1,2,4-triazole class known for its significant antifungal properties. This article reviews the biological activity of this compound, focusing on its antifungal efficacy and structure-activity relationships (SAR) as derived from various studies.
- CAS Number : 107659-70-1
- Molecular Formula : C18H13Cl2N3O3
- Molar Mass : 390.22 g/mol
Antifungal Activity
- Mechanism of Action : The compound contains a triazole moiety which is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
- Efficacy Against Fungal Strains : Studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various strains including Magnaporthe oryzae and Aspergillus niger.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substitutions on the dioxolan and triazole rings in enhancing antifungal activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl | Increases potency against fungal strains |
| 4-Fluorophenyl | Contributes to improved bioactivity |
| Triazole moiety | Essential for interaction with target enzyme |
Research indicates that modifications to these substituents can significantly impact the compound's potency and spectrum of activity .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Hoshi et al. (2015) conducted a comprehensive study on a series of triazole derivatives showing that specific structural configurations led to enhanced antifungal properties against rice blast disease caused by M. oryzae. The study emphasized the role of the dioxolan moiety in facilitating better interaction with fungal targets .
- Recent Advances : A review highlighted novel triazoles demonstrating broad-spectrum antifungal activity and suggested that further optimization could yield compounds with even greater efficacy against resistant fungal strains .
Properties
CAS No. |
107659-69-8 |
|---|---|
Molecular Formula |
C18H12Cl2FN3O3 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H12Cl2FN3O3/c19-12-3-6-14(15(20)7-12)18(8-24-10-22-9-23-24)16(26-17(25)27-18)11-1-4-13(21)5-2-11/h1-7,9-10,16H,8H2/t16-,18-/m1/s1 |
InChI Key |
XZDCQRVDGXVXAX-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















